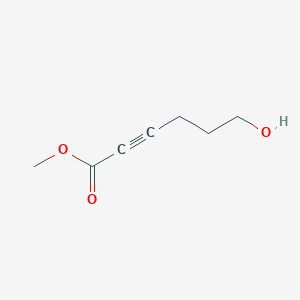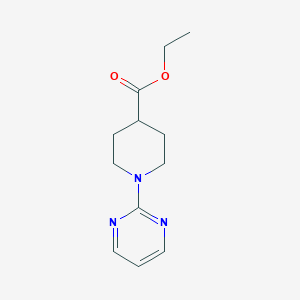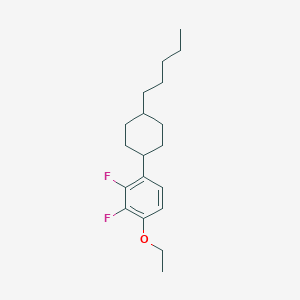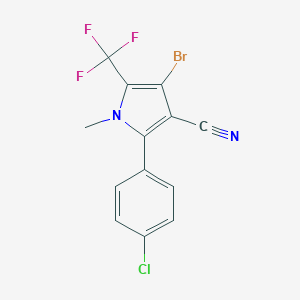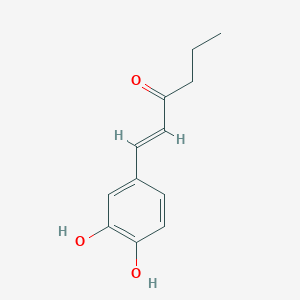
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one, also known as DHPE or DHPH, is a natural product found in various plants such as Curcuma longa and Zingiber officinale. It has gained attention in recent years due to its potential therapeutic properties and its ability to modulate several biological pathways.
Wirkmechanismus
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one exerts its effects through various mechanisms, including the inhibition of NF-κB and MAPK signaling pathways, modulation of Nrf2/ARE pathway, and activation of AMPK pathway. It also interacts with several molecular targets such as COX-2, iNOS, and Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It can also modulate glucose and lipid metabolism, improve insulin sensitivity, and reduce blood pressure. This compound has been found to enhance cognitive function and memory, and protect against age-related cognitive decline.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has several advantages for lab experiments, including its natural origin, low toxicity, and availability. However, its low solubility in water and instability in solution can limit its use in certain assays. This compound also has a relatively short half-life, which can affect its efficacy in vivo.
Zukünftige Richtungen
Include investigating the use of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in combination with other natural products or conventional drugs, and exploring its potential in the treatment of various diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases.
In conclusion, this compound is a promising natural product with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanisms of action and optimize its therapeutic potential.
Synthesemethoden
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one can be synthesized via a multi-step process starting from 3,4-dihydroxybenzaldehyde and 1,5-dibromopentane. The intermediate product is then subjected to a Wittig reaction to form the final product.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, reduce oxidative stress, and induce apoptosis in cancer cells. This compound has also been found to enhance cognitive function and protect against neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
121501-47-1 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |
InChI-Schlüssel |
VLSRREFUCSCODC-GQCTYLIASA-N |
Isomerische SMILES |
CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Synonyme |
1-Hexen-3-one, 1-(3,4-dihydroxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



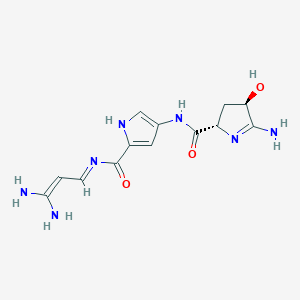
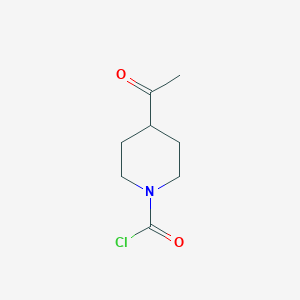
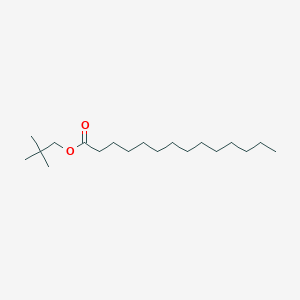
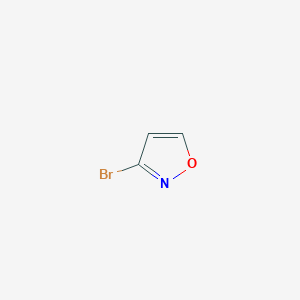
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
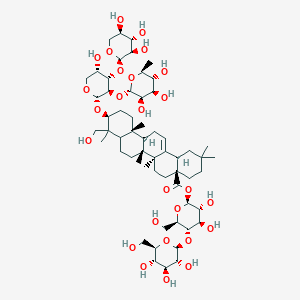
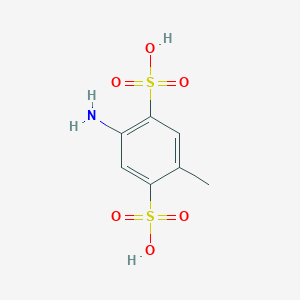
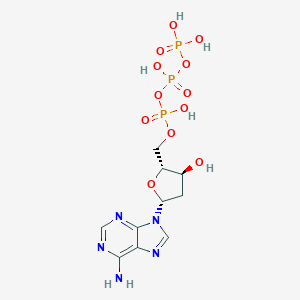
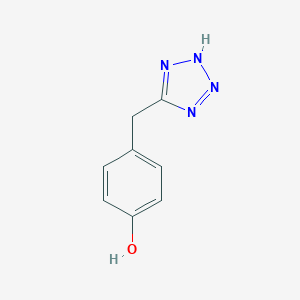
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
